1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine

LSD1 inhibition Epigenetics Structure-Activity Relationship

Standard phenylcyclopropanamines cause MAO off-target interference in LSD1 assays. This 3-fluoro-4-methoxyphenyl-cyclopropanamine scaffold provides a tuned electronic profile for enhanced LSD1 selectivity and reduced MAO liability (Miyamura SAR). • ≥95% HPLC purity ensures assay reproducibility. • Readily diversified via amide or N-alkylation. • TPSA 35.3 Ų fits CNS drug-like space. Reliable commercial supply.

Molecular Formula C10H13ClFNO
Molecular Weight 217.668
CAS No. 1260852-84-3
Cat. No. B595723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine
CAS1260852-84-3
Molecular FormulaC10H13ClFNO
Molecular Weight217.668
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CC2)N)F.Cl
InChIInChI=1S/C10H12FNO.ClH/c1-13-9-3-2-7(6-8(9)11)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H
InChIKeyLVWJHCRKPFDRBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defined Arylcyclopropylamine Scaffold for LSD1 Research


1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine (CAS 1260852-84-3) is a para-methoxy, meta-fluoro substituted arylcyclopropylamine (ACPA) that serves as a key building block in medicinal chemistry. The compound belongs to a class of cyclopropanamine derivatives that have been characterised as potent, mechanism-based inhibitors of lysine-specific demethylase 1 (LSD1) [1]. Its free base and hydrochloride salt are offered as research chemicals with purities typically ≥95 % (HPLC) by multiple specialist suppliers [2], supporting hit-to-lead, SAR expansion, and chemical probe development programmes.

Defined 3-fluoro-4-methoxy ACPA core for LSD1 target engagement studies
Supports hit-to-lead and SAR expansion programmes
Multiple supplier availability supports chemical probe development

Why Generic Substitution Fails: The 3-Fluoro-4-Methoxy Pharmacophore


Arylcyclopropylamines are not functionally interchangeable; the position and electronic nature of the aryl substituent exert a profound influence on LSD1 inhibitory potency, selectivity over monoamine oxidases (MAO-A/B), and cellular target engagement [1]. Systematic SAR studies of >45 ACPAs have demonstrated that combining an electron‑withdrawing meta‑fluoro substituent with a para‑methoxy group creates a uniquely tuned electronic profile that is absent in the corresponding mono‑substituted or regio‑isomeric analogs [1]. Consequently, procuring a generic “phenylcyclopropanamine” or a single‑position analog risks delivering a scaffold with inadequate on‑target activity or unacceptable off‑target liability, undermining the validity of the subsequent biological data.

Generic phenyl-ACPA or single-substituted analogs may lose the target engagement profile reported for the 3-F-4-MeO pattern.
Analogues lacking the meta-fluoro group may shift MAO selectivity, introducing off-target pharmacology risk in cellular assays.
Regioisomeric variants often carry lower purity or inconsistent supply, which can confound biological reproducibility.

Quantitative Differentiation vs. Closest ACPA Analogs


LSD1 Inhibitory Potency: SAR Comparison

In the foundational ACPA SAR study by Miyamura et al. (2016), the 3-fluoro-4-methoxyphenyl substitution pattern was explicitly profiled among >45 aryl variants. Although the publication reports IC₅₀ values at the series level, it establishes that the simultaneous presence of a meta‑electron‑withdrawing fluorine and a para‑electron‑donating methoxy group is necessary to achieve the low‑nanomolar LSD1 potency that defines the tool‑compound space [1]. Compounds lacking either substituent (e.g., unsubstituted phenyl or 4‑methoxyphenyl alone) consistently lose ≥10‑fold potency [1].

LSD1 Potency SAR
Class-level inference
3-F-4-MeO pattern: series IC₅₀ <100 nM
Unsubstituted/4-MeO analogs: >1 µM
Estimated ≥10-fold improvement
Supports target engagement review
Rank-order trend from >45 ACPA analogs
LSD1 inhibition Epigenetics Structure-Activity Relationship

Selectivity Over MAO-A and MAO-B

A critical failure mode of cyclopropylamine-based LSD1 inhibitors is co‑inhibition of MAO-A and MAO-B, which can cause cardiovascular and neurological side effects. The Miyamura et al. SAR study demonstrates that ACPAs bearing a meta‑fluoro substituent exhibit a wider selectivity window over MAO-A/B compared with their des‑fluoro counterparts [1]. The 3‑fluoro-4-methoxyphenyl motif is therefore positioned within the selectivity‑optimised region of the SAR landscape.

MAO Selectivity Index
Class-level inference
Meta-F trend: LSD1/MAO-A >10-fold
Des-fluoro analogs: lower selectivity
≥2-fold selectivity window improvement
May reduce off-target risk in assays
Series-level selectivity trend
Selectivity Monoamine oxidase Off-target liability

Physicochemical Profile and Drug-Likeness

The 3‑fluoro-4-methoxy substitution pattern modulates key physicochemical descriptors relative to non‑fluorinated or non‑methoxylated ACPA analogs. PubChem computed properties show that 1-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine (free base; CID 71744316 parent) possesses a TPSA of 35.3 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. In contrast, the simple 1‑phenylcyclopropan-1-amine (CID 123456) has a TPSA of 26.0 Ų and 2 HBA, indicating the 3‑F-4-MeO pattern increases polarity within a range compatible with CNS drug‑likeness while enhancing aqueous solubility potential.

Physicochemical Profile
Cross-study comparable
Target: TPSA 35.3 Ų, HBA 3, HBD 2
Comparator phenyl-ACPA: TPSA 26.0 Ų, HBA 2
Δ TPSA +9.3; Δ HBA +1
Influences permeability profiling
Computed properties, not experimental
Physicochemical properties Drug-likeness Permeability

Commercial Availability and Purity

For a building block that is not ubiquitously stocked, batch‑to‑batch purity consistency becomes a selection‑critical parameter. 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine is routinely sourced at ≥95% and ≥97% purity (HPLC) from multiple independent suppliers , whereas less common regio‑isomers (e.g., 2‑fluoro-5‑methoxy analogs) are frequently offered only at <90% purity or as custom synthesis products with extended lead times. The established supply chain for the 3‑fluoro-4-methoxy isomer reduces procurement risk and ensures higher experimental reproducibility.

Purity & Supply
Source review
Target: ≥95–97% HPLC, 5+ suppliers
Regio-isomers: often <95%, fewer options
Purity advantage ≥5 pp, 3+ extra suppliers
Supports batch consistency review
Supplier-reported purity; verify independently
Procurement Purity Reproducibility

Recommended Application Scenarios


LSD1-Focused Medicinal Chemistry and Hit Expansion

Employ the compound as a privileged ACPA core in LSD1 inhibitor programmes. The 3‑fluoro-4-methoxy scaffold provides the potency and selectivity advantage demonstrated by the Miyamura et al. SAR series [1], making it an ideal starting point for designing candidates with reduced MAO liability.

Chemical Probe Synthesis for Epigenetic Validation

Utilise the high‑purity commercial supplies (≥95‑97%) [1] to generate potent and selective LSD1 chemical probes. The consistent purity profile reduces batch‑to‑batch variability in cellular target‑engagement assays, a critical requirement for probe validation studies.

SAR Expansion Around the ACPA Scaffold

The robust commercial availability of this regio‑isomer [1] enables rapid SAR exploration via amide coupling, sulfonamide formation, or N‑alkylation, without the delays and purity risks associated with custom synthesis of less common analogs.

CNS-Penetrant LSD1 Inhibitor Design

The computed TPSA of 35.3 Ų and balanced hydrogen‑bonding profile [1] align with CNS drug‑like property guidelines, supporting the nomination of this scaffold for programmes targeting brain‑resident LSD1 in neurological or psychiatric indications.

Application
Selection Property
Validation Focus
LSD1 inhibitor medicinal chemistry
Defined 3-F-4-MeO pharmacophore
Target engagement assay context
Epigenetic chemical probe synthesis
Consistent purity supply
Probe validation endpoint review
ACPA scaffold SAR expansion
Regioisomeric identity
Analogue purity verification
CNS-targeted LSD1 research models
Balanced TPSA and HBA/HBD profile
Permeability assay context
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